Cas no 16889-21-7 (6-Chloro-1H-indazol-3-amine)

6-Chloro-1H-indazol-3-amine is a versatile heterocyclic compound with significant synthetic utility. It features a chlorinated indazole ring system, which enhances its reactivity in various organic transformations. This compound is well-suited for the synthesis of pharmaceuticals and agrochemicals due to its structural diversity and ease of functionalization. Its use in medicinal chemistry is particularly noteworthy for its role in the development of novel therapeutic agents.
6-Chloro-1H-indazol-3-amine structure
6-Chloro-1H-indazol-3-amine structure
商品名:6-Chloro-1H-indazol-3-amine
CAS番号:16889-21-7
MF:C7H6ClN3
メガワット:167.5956
MDL:MFCD00047207
CID:232939
PubChem ID:85628

6-Chloro-1H-indazol-3-amine 化学的及び物理的性質

名前と識別子

    • 6-Chloro-1H-indazol-3-amine
    • 3-Amino-6-chloro-1H-indazole
    • 1H-Indazol-3-amine,6-chloro-
    • Einecs 240-925-9
    • 6-Chloro-1H-Indazol-3-Amine (6-Chloro-1H-Indazol-3-Yl)Amine
    • 2H-Indazol-3-amine, 6-chloro
    • 3-AMINO-6-CHLOROINDAZOLE
    • 1H-Indazol-3-amine, 6-chloro-
    • 6-chloro-1H-indazole-3-ylamine
    • 2h-indazol-3-amine,6-chloro-
    • 3-amino-6-chlorindazol
    • 3-amino-6-chloro-indazole
    • 6-chloro-2H-indazol-3-amine
    • 6-chloro-1H-indazole-3-amine
    • 6-chloro-1H-indazol-3-ylamine
    • BPTYMRSBTUERSW-UHFFFAOYSA-N
    • MFCD00047207
    • AE-413/25046003
    • DTXSID20168616
    • SCHEMBL4502873
    • 2H-Indazol-3-amine,6-chloro
    • 6-Chloro-2H-indazol-3-ylamine
    • Z1198148802
    • NS00025543
    • SB16313
    • C-4160
    • 41449-95-0
    • AM20030130
    • W-205986
    • 16889-21-7
    • GA-7014
    • FT-0704920
    • CS-0155742
    • SY007053
    • AKOS006275375
    • DTXCID9091107
    • DB-064711
    • MDL: MFCD00047207
    • インチ: 1S/C7H6ClN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11)
    • InChIKey: BPTYMRSBTUERSW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C2C(N([H])[H])=NN([H])C=2C=1[H]

計算された属性

  • せいみつぶんしりょう: 167.02500
  • どういたいしつりょう: 167.025
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 408.7℃ at 760mmHg
  • フラッシュポイント: 201℃
  • 屈折率: 1.777
  • PSA: 54.70000
  • LogP: 2.37970
  • じょうきあつ: No data available

6-Chloro-1H-indazol-3-amine セキュリティ情報

6-Chloro-1H-indazol-3-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Chloro-1H-indazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A22710-5g
6-Chloro-1H-indazol-3-amine
16889-21-7 97%
5g
¥432.0 2023-09-09
abcr
AB316625-5 g
3-Amino-6-chloro-1H-indazole, 95%; .
16889-21-7 95%
5 g
€305.50 2023-07-19
eNovation Chemicals LLC
K10963-5g
3-Amino-6-chloro-1H-indazole
16889-21-7 97%
5g
$165 2024-05-24
Chemenu
CM150366-10g
6-Chloro-1H-indazol-3-amine
16889-21-7 97%
10g
$343 2021-08-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A181993-1g
6-Chloro-1H-indazol-3-amine
16889-21-7 98%
1g
¥373.90 2023-09-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4046-5G
6-chloro-1H-indazol-3-amine
16889-21-7 95%
5g
¥ 1,669.00 2023-04-14
eNovation Chemicals LLC
D689028-10g
3-Amino-6-chloro-1H-indazole
16889-21-7 >97%
10g
$250 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A22710-25g
6-Chloro-1H-indazol-3-amine
16889-21-7 97%
25g
¥1257.0 2023-09-09
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB02244-25g
6-Chloro-1H-indazol-3-amine
16889-21-7 97%
25g
¥2930 2023-09-15
A2B Chem LLC
AB64282-250mg
3-Amino-6-chloro-1H-indazole
16889-21-7 97%
250mg
$13.00 2024-04-20

6-Chloro-1H-indazol-3-amine 合成方法

6-Chloro-1H-indazol-3-amine 関連文献

6-Chloro-1H-indazol-3-amineに関する追加情報

Introduction to 6-Chloro-1H-indazol-3-amine (CAS No. 16889-21-7)

6-Chloro-1H-indazol-3-amine, identified by its Chemical Abstracts Service (CAS) number 16889-21-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole class, characterized by a fused benzene and pyrrole ring system, with a chlorine substituent at the 6-position and an amine group at the 3-position. The structural features of 6-Chloro-1H-indazol-3-amine make it a versatile scaffold for the development of various bioactive molecules, particularly in the quest for novel therapeutic agents.

The indazole core is a privileged structure in drug discovery, known for its ability to interact with multiple biological targets due to its aromaticity and electronic properties. The presence of the chlorine atom at the 6-position enhances the electrophilicity of the ring, making it susceptible to nucleophilic substitution reactions, which is a common strategy in medicinal chemistry for generating derivatives with enhanced pharmacological activity. Additionally, the amine group at the 3-position provides a site for further functionalization, allowing chemists to modulate solubility, bioavailability, and target specificity.

In recent years, 6-Chloro-1H-indazol-3-amine has been extensively studied for its potential in various therapeutic areas. One of the most promising applications is in oncology, where indazole derivatives have shown significant promise as kinase inhibitors. Specifically, research has highlighted the compound's ability to inhibit tyrosine kinases, which are overexpressed in many cancer cell lines. The chlorine substituent at the 6-position facilitates interactions with the ATP-binding site of these kinases, leading to potent inhibition of tumor growth and proliferation. Preclinical studies have demonstrated that derivatives of 6-Chloro-1H-indazol-3-amine can selectively target oncogenic pathways while minimizing toxicity to normal cells.

Another area of interest is the antimicrobial potential of 6-Chloro-1H-indazol-3-amine. The structural motif has been found to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The chlorine atom and amine group contribute to the compound's ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. This has led to investigations into using 6-Chloro-1H-indazol-3-amine as a lead compound for developing novel antibiotics to combat drug-resistant strains.

The compound's versatility also extends to neurological disorders. Emerging research suggests that 6-Chloro-1H-indazol-3-amine derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The indazole scaffold interacts with neurotransmitter receptors and ion channels, potentially modulating synaptic transmission and preventing neuronal damage. Furthermore, studies indicate that these derivatives can cross the blood-brain barrier, which is crucial for therapeutic efficacy in central nervous system disorders.

In addition to its applications in human health, 6-Chloro-1H-indazol-3-amine has been explored in agricultural science. Derivatives of this compound have shown efficacy as plant growth regulators and pest repellents. The ability of indazole derivatives to interact with plant hormone pathways suggests their potential in enhancing crop yield and improving stress tolerance in crops. This application aligns with global efforts to develop sustainable agricultural practices that minimize environmental impact while maximizing productivity.

The synthesis of 6-Chloro-1H-indazol-3-amine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include chlorination of indazole followed by nucleophilic substitution or reductive amination strategies to introduce the amine group at the 3-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 6-Chloro-1H-indazol-3-amine more accessible for industrial applications.

From a chemical biology perspective, 6-Chloro-1H-indazol-3-amine serves as an invaluable tool for studying enzyme mechanisms and protein-protein interactions. Its structural features allow it to act as a probe in biochemical assays, helping researchers understand how small molecules modulate biological processes at the molecular level. This information is crucial for designing drugs that can effectively target specific disease pathways without off-target effects.

The pharmacokinetic properties of 6-Chloro-1H-indazol-3-am ine are also subjects of intense study. Researchers are investigating how variations in its structure influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). By understanding these relationships, chemists can optimize derivatives for better bioavailability and reduced side effects. Computational modeling techniques are increasingly employed alongside experimental data to predict pharmacokinetic profiles accurately.

In conclusion, 6-Chloro -1 H -ind az ol -3 -amin e ( CAS No .16889 -21 -7 ) remains one o fthe most promis ing compoun ds i nph arm aceu tical researc h . Its structur al featu res endow it wi tha versatil ity tha tma kes i t an i mportant scaff old f or deve lopin g no ve thera peu tic s . Furt her stu dies continue t o unravel i tsbi oacti ve proper tiesa nd po tenti al appl icati ons i noncology , antimicro bi al therapy ,neurological dis orders ,a ndagric ult ure . As researc h conti nues t o advanc e,a sso ciated w ithsynt heti cmethodologiesa nd computati onal techniq ues, 6-ch lor o -1 H -ind az ol -3 -amin e w ill likely play ar ol e i nshapin gth ef utur eo fmedic ine . p>

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